4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde
Description
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-(4-cyclobutylpiperazine-1-carbonyl)benzaldehyde |
InChI |
InChI=1S/C16H20N2O2/c19-12-13-4-6-14(7-5-13)16(20)18-10-8-17(9-11-18)15-2-1-3-15/h4-7,12,15H,1-3,8-11H2 |
InChI Key |
QFYZVURCRGIRCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde generally involves:
- Functionalization of the piperazine ring, particularly at the nitrogen atoms.
- Introduction of the cyclobutyl group onto the piperazine nitrogen.
- Coupling of the piperazine derivative with a benzaldehyde moiety through a carbonyl linkage (amide bond formation).
Key Intermediate Preparation
A critical intermediate in the synthesis is 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , which serves as a protected piperazine derivative enabling subsequent modifications.
| Step | Reaction Conditions | Yield | Notes |
|---|---|---|---|
| Preparation of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid from (R,S)-piperazic acid | Reaction with benzyloxycarbonyl and tert-butoxycarbonyl protecting groups; room temperature, aqueous-organic solvent system | 35% | Compound isolated as a mixture of rotamers, confirmed by 1H NMR spectroscopy |
| Hydrolysis with sodium hydroxide in methanol | Room temperature, 3 hours | Not specified | Followed by acidification and extraction to isolate the acid form |
| Boc protection in presence of sodium bicarbonate and di-tert-butyl dicarbonate | Water, 0–20°C, 17 hours | 55% | Purified by silica gel chromatography |
These steps are foundational for obtaining a piperazine core suitable for further functionalization.
Cyclobutyl Substitution on Piperazine
The introduction of the cyclobutyl group onto the piperazine nitrogen typically involves nucleophilic substitution reactions using cyclobutyl halides or cyclobutyl derivatives under basic conditions.
- Potassium carbonate or cesium carbonate in N,N-dimethylformamide (DMF) is commonly employed as a base.
- Methyl iodide or other alkyl halides can be used for alkylation steps.
- Reaction temperatures are maintained between 0 to 20°C to control reaction rates and selectivity.
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation of piperazine intermediate with cyclobutyl halide | Cyclobutyl bromide/iodide, K2CO3 or Cs2CO3 | DMF | 0–20°C | 2–4 hours | 55–96% (depending on conditions) |
The high yields reported indicate efficient substitution under mild conditions.
Formation of the Amide Bond with Benzaldehyde Derivative
The final key step is coupling the cyclobutyl-piperazine derivative with a benzaldehyde moiety to form the amide linkage.
- Coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used.
- N-ethyl-N,N-diisopropylamine serves as a base.
- The reaction is conducted in DMF under inert atmosphere at room temperature for approximately 18 hours.
- Purification is done via column chromatography.
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Amide coupling of piperazine acid with benzaldehyde derivative | HATU, methylamine hydrochloride, diisopropylethylamine | DMF | 20°C | 18 hours | 51% | Product isolated as white foam, confirmed by NMR and mass spectrometry |
This method ensures the formation of the desired amide bond with moderate to good yield and purity.
Analytical and Spectroscopic Characterization
Throughout the synthetic process, compounds are characterized by:
- 1H NMR Spectroscopy : To confirm structure and rotamer presence.
- Mass Spectrometry (ESI) : To verify molecular weight and purity.
- Thin Layer Chromatography (TLC) : To monitor reaction progress and purity.
- Column Chromatography : For purification of intermediates and final products.
Typical NMR signals for the piperazine derivatives include multiplets in the 2.8–4.0 ppm range for piperazine protons and singlets around 1.4 ppm for tert-butyl groups. Aromatic protons appear in the 7.2–7.4 ppm range.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Key Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Protection of piperazine-2-carboxylic acid | Benzyloxycarbonyl chloride, Boc2O, NaOH, 1,4-dioxane/water | 35–80% | Formation of protected piperazine intermediate |
| 2 | Alkylation with cyclobutyl group | Cyclobutyl halide, K2CO3 or Cs2CO3, DMF | 55–96% | N-alkylation under mild conditions |
| 3 | Amide bond formation with benzaldehyde | HATU, methylamine hydrochloride, DIPEA, DMF | ~51% | Coupling under inert atmosphere |
| 4 | Purification and characterization | Column chromatography, NMR, MS | - | Ensures product purity and identity |
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzoic acid.
Reduction: Formation of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde is used in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Cyclobutyl-piperazine-1-carbonyl)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, and biological/physical properties:
*Predicted based on cyclobutyl’s lower hydrophobicity vs. phenyl .
†Inferred from SwissADME data for similar piperazine derivatives .
‡Nitro groups often reduce metabolic stability due to redox sensitivity .
Physicochemical and Drug-like Properties
- LogP and Solubility : The cyclobutyl group reduces LogP compared to phenyl or cyclopentyl substituents, enhancing aqueous solubility. Piperazine’s basic nitrogen further improves solubility via protonation .
- HBA/HBD : Piperazine contributes 2 HBA sites (carbonyl and piperazine N), aligning with Lipinski’s rule (HBA ≤10, HBD ≤5) .
- Metabolic Stability : Cyclobutyl’s small ring size may reduce CYP450-mediated metabolism compared to bulkier groups (e.g., benzhydryl in ) .
Key Advantages and Limitations
- Advantages :
- Limitations :
Q & A
Q. How can researchers validate the compound’s metabolic stability in hepatocyte assays?
- Experimental Design :
- Incubate with primary hepatocytes (human/mouse) and quantify parent compound via LC-MS/MS.
- Compare half-life () to control compounds with known stability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
